molecular formula C8H5BrN2S B1391847 2-Bromo-4-(pyridin-3-yl)thiazole CAS No. 886370-95-2

2-Bromo-4-(pyridin-3-yl)thiazole

Cat. No.: B1391847
CAS No.: 886370-95-2
M. Wt: 241.11 g/mol
InChI Key: ITEDZSJFELWCCO-UHFFFAOYSA-N
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Description

“2-Bromo-4-(pyridin-3-yl)thiazole” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases. For instance, the NIST Chemistry WebBook provides a 2D Mol file or a computed 3D SD file .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various databases. For instance, the PubChem database provides information on the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, and supplier lists .

Scientific Research Applications

  • Synthesis and Biological Activity :

    • Pyridine hydrazyl thiazole metal complexes have been synthesized and shown to possess significant antibacterial and antitumor activity. The specificity of some compounds for certain bacteria or cancer cell lines implies potential pharmaceutical applications (Zou et al., 2020).
    • Another study highlights the synthesis of zinc(II) complexes with pyridine thiazole derivatives, which exhibited enhanced antimicrobial and antitumor activities compared to free ligands (Zou et al., 2020).
  • Antimicrobial and Anticancer Properties :

    • Research on functionalized 2-(pyrrolidin-1-yl)thiazole frameworks indicates their potential as antibacterial and antimycobacterial agents (Belveren et al., 2017).
    • Novel pyridine-thiazole hybrid molecules have been developed with high antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents (Ivasechko et al., 2022).
  • Chemical Synthesis and Application :

    • A study describes a method for synthesizing 2-(2-Pyridyl)-2H-azirines, including 2-(thiazol-2-yl)-2H-azirines, which could be used for further chemical applications (Agafonova et al., 2021).
    • Another research focuses on 4-(pyridin-2-yl)thiazol-2-yl thioglycosides as ligands for oligosaccharide synthesis, indicating their utility in synthetic chemistry (Pornsuriyasak et al., 2008).

Safety and Hazards

The safety and hazards of “2-Bromo-4-(pyridin-3-yl)thiazole” can be found in various databases. For instance, the Sigma-Aldrich database provides safety information, including hazard statements and precautionary statements .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-(pyridin-3-yl)thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known for its aromaticity and ability to undergo electrophilic and nucleophilic substitutions . This compound can interact with enzymes such as kinases and proteases, potentially inhibiting or activating them depending on the context. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, and antitumor activities .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can affect cell function by modulating the activity of key signaling molecules and transcription factors. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on tumor cells by inducing apoptosis and inhibiting cell proliferation . Additionally, this compound may influence metabolic pathways by interacting with enzymes involved in carbohydrate and lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with target proteins . This compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that thiazole derivatives can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antimicrobial or antitumor activity, without causing significant toxicity . At high doses, it may cause adverse effects, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to its biological activity . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression .

Properties

IUPAC Name

2-bromo-4-pyridin-3-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-8-11-7(5-12-8)6-2-1-3-10-4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEDZSJFELWCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677941
Record name 3-(2-Bromo-1,3-thiazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886370-95-2
Record name 3-(2-Bromo-4-thiazolyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886370-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromo-1,3-thiazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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